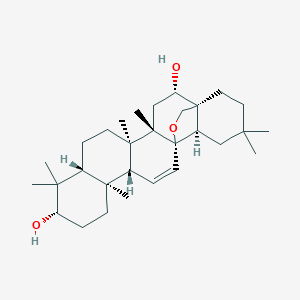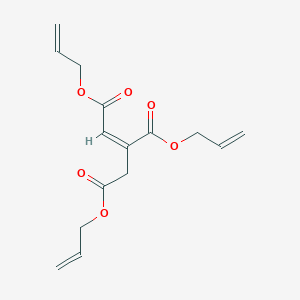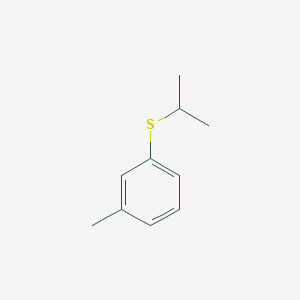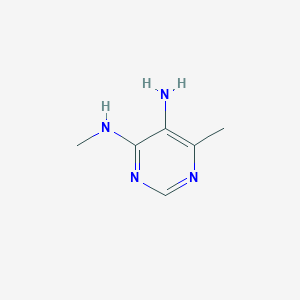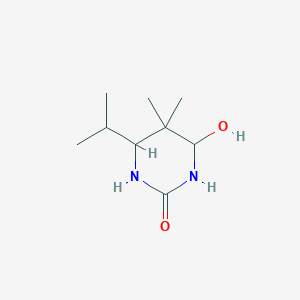
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It is a pyrimidine derivative that has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a potential drug delivery system.
Mecanismo De Acción
The exact mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant activity and can protect cells from oxidative stress. Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its relatively simple synthesis method. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied and its properties are well understood. However, one limitation of using Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its low solubility, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems, which could improve the efficacy and specificity of certain drugs. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with ethyl acetoacetate and isopropylamine. The resulting product can be further purified through recrystallization using ethanol.
Aplicaciones Científicas De Investigación
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential use in cancer treatment. Studies have shown that Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
14068-64-5 |
|---|---|
Nombre del producto |
Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-hydroxy-5,5-dimethyl-6-propan-2-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-5(2)6-9(3,4)7(12)11-8(13)10-6/h5-7,12H,1-4H3,(H2,10,11,13) |
Clave InChI |
ZRAXXNFGAHLING-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C(NC(=O)N1)O)(C)C |
SMILES canónico |
CC(C)C1C(C(NC(=O)N1)O)(C)C |
Otros números CAS |
14068-64-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



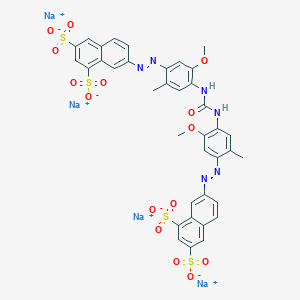
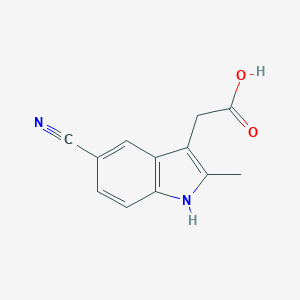

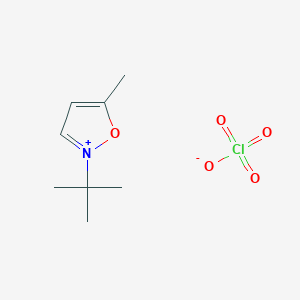
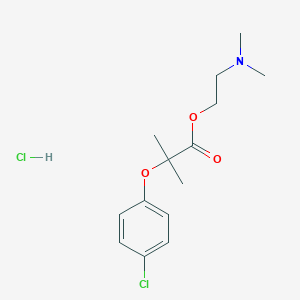

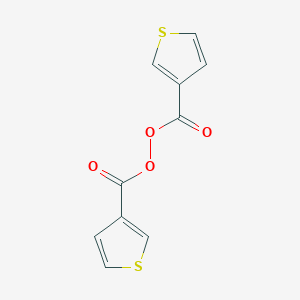
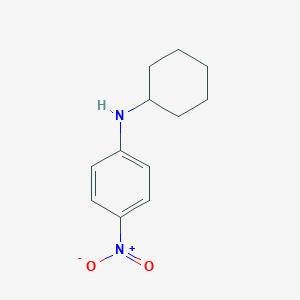
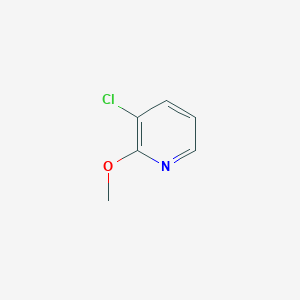
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
